N-(1-[1-(4-Amino-furazan-3-yl)-1H-[1,2,3]triazol-4-yl]-1-methyl-ethyl)-acetamide
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Overview
Description
N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains both oxadiazole and triazole rings, which are known for their diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with appropriate triazole derivatives under controlled conditions. The reaction is often carried out in solvents like toluene or dichloromethane, with the use of catalysts such as anhydrous ammonia or sodium dichloroisocyanurate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography and recrystallization are employed for purification .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (35%) in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Anhydrous ammonia in toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of energetic materials and explosives.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound’s oxadiazole and triazole rings can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but contains a nitro group instead of a triazole ring.
3-Amino-4-azido-1,2,5-oxadiazole: Contains an azido group instead of a triazole ring.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a furazan ring instead of a triazole ring.
Uniqueness
N-{2-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOL-4-YL]-2-PROPANYL}ACETAMIDE is unique due to the presence of both oxadiazole and triazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13N7O2 |
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Molecular Weight |
251.25 g/mol |
IUPAC Name |
N-[2-[1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]propan-2-yl]acetamide |
InChI |
InChI=1S/C9H13N7O2/c1-5(17)11-9(2,3)6-4-16(15-12-6)8-7(10)13-18-14-8/h4H,1-3H3,(H2,10,13)(H,11,17) |
InChI Key |
PVWOJJUJKQJEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C)C1=CN(N=N1)C2=NON=C2N |
Origin of Product |
United States |
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